Boc-His(Boc)-OH.DCHA Boc-His(Boc)-OH.DCHA
Brand Name: Vulcanchem
CAS No.: 31687-58-8
VCID: VC21540528
InChI: InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C28H48N4O6
Molecular Weight: 536.7 g/mol

Boc-His(Boc)-OH.DCHA

CAS No.: 31687-58-8

VCID: VC21540528

Molecular Formula: C28H48N4O6

Molecular Weight: 536.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-His(Boc)-OH.DCHA - 31687-58-8

Description

Synthesis and Applications

Boc-His(Boc)-OH.DCHA is primarily used in the synthesis of peptides. The Boc protecting group is crucial for preventing the amino group from participating in unwanted reactions during peptide coupling steps. The compound is typically synthesized through a series of reactions involving the protection of histidine's amino and imidazole groups with Boc, followed by the formation of a salt with DCHA.

Synthesis Steps

  • Protection of Histidine: Histidine is first protected with Boc groups to prevent unwanted reactions.

  • Formation of Salt with DCHA: The protected histidine is then converted into a salt with DCHA, which can enhance its solubility and stability.

Research Findings and Uses

Boc-His(Boc)-OH.DCHA is used extensively in peptide synthesis due to its stability and ease of handling. The Boc protecting group can be easily removed under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Peptide Synthesis Applications

  • Solid-Phase Synthesis: Used in SPPS to synthesize complex peptides by protecting the amino group of histidine.

  • Solution-Phase Synthesis: Utilized in solution-phase peptide synthesis for the same protective purposes.

Safety and Handling

Handling Boc-His(Boc)-OH.DCHA requires standard laboratory precautions, including the use of gloves, goggles, and working in a well-ventilated area. The compound is generally stable but should be stored away from moisture and light to prevent degradation.

CAS No. 31687-58-8
Product Name Boc-His(Boc)-OH.DCHA
Molecular Formula C28H48N4O6
Molecular Weight 536.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Standard InChI InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
Standard InChIKey WBGMQHNUPJENDC-MERQFXBCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Synonyms 31687-58-8;BOC-HIS(BOC)-OHDCHA;Boc-His(Boc)-OH?DCHA;Boc-His(Boc).DCHA;Boc-His(Boc)-OH(dicyclohexylammonium)salt;PubChem18934;Boc-His(Boc)-OHCHA;BOC-HIS-OHDCHA;Boc-His(Boc)-OH.DCHA;15427_ALDRICH;15427_FLUKA;MolPort-003-926-786;EINECS250-764-6;CB-370;AKOS015908222;Boc-His(Boc)-OHdicyclohexylaminesalt;AK-49677;SC-09579;Boc-His(Boc)-OHdicyclohexylammoniumsalt;ST24030202;ST51054201;Nalpha,Nim-di-Boc-L-histidinedicyclohexylaminesalt;N|A,N(im)-di-Boc-L-histidine(dicyclohexylammonium)salt;Nalpha,N(im)-di-Boc-L-histidine(dicyclohexylammonium)salt;Histidine,N,1-dicarboxy-,di-tert-butylester,compdwithdicyclohexylamine(1:1),L-
PubChem Compound 16211319
Last Modified Aug 15 2023

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